2,2,6,6-Tetrafluoromorpholine hydrochloride
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Overview
Description
2,2,6,6-Tetrafluoromorpholine hydrochloride (TFMorph HCl) is a fluorinated organic compound belonging to the class of heterocyclic compounds and is a member of the morpholine family. It is available as a white crystalline powder with a molecular weight of 239.65 g/mol. This compound is widely used as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetrafluoromorpholine hydrochloride typically involves the fluorination of morpholine or its derivatives. One common method is the reaction of morpholine with hydrogen fluoride (HF) under controlled conditions to introduce fluorine atoms into the morpholine ring. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to achieve large-scale production. The process involves the use of specialized reactors and equipment to handle the corrosive nature of hydrogen fluoride and ensure the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetrafluoromorpholine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in different chemical processes and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in different industrial and research applications.
Scientific Research Applications
2,2,6,6-Tetrafluoromorpholine hydrochloride is extensively used in scientific research due to its unique chemical properties. Its applications span across various fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: In biological research, it is employed as a tool for studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fluorinated polymers and other materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 2,2,6,6-Tetrafluoromorpholine hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound play a crucial role in its reactivity and binding affinity, making it effective in different chemical and biological processes.
Comparison with Similar Compounds
2,2,6,6-Tetrafluoromorpholine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Morpholine: The parent compound without fluorination.
2,2,6,6-Tetrafluoromorpholine: The non-hydrochloride form.
Other fluorinated heterocyclic compounds: Such as 2,2,6,6-Tetrafluoro-4-piperidone.
These compounds share structural similarities but differ in their chemical properties and applications. This compound stands out due to its enhanced stability and reactivity, making it a valuable reagent in various fields.
Properties
IUPAC Name |
2,2,6,6-tetrafluoromorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4NO.ClH/c5-3(6)1-9-2-4(7,8)10-3;/h9H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKZHESYPXFUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)(F)F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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